molecular formula C18H15F3N2O2 B12749782 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(3-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)- CAS No. 335665-56-0

2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(3-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)-

Cat. No.: B12749782
CAS No.: 335665-56-0
M. Wt: 348.3 g/mol
InChI Key: DPMJDHCVDUDNHY-KRWDZBQOSA-N
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Description

“2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(3-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)-” is a complex organic compound that belongs to the class of pyridinones. Pyridinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(3-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)-” typically involves multiple steps, starting from readily available starting materials. The key steps may include:

  • Formation of the pyridinone core through cyclization reactions.
  • Introduction of the cyclopropyl group via cyclopropanation reactions.
  • Attachment of the pyridinylmethoxy group through nucleophilic substitution.
  • Incorporation of the trifluoromethyl group using trifluoromethylation reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridinone core.

    Reduction: Reduction reactions could be used to modify the functional groups attached to the core.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the pyridinylmethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be studied for its potential as a bioactive molecule. Its interactions with biological targets could provide insights into new therapeutic approaches.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its unique structure might offer advantages in terms of selectivity and potency.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(3-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)-” would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.

    Pathway Interference: The compound might interfere with specific biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyridinone: The parent compound, known for its biological activity.

    3-Cyclopropyl-1-(3-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl: A related compound with similar structural features.

Uniqueness

The uniqueness of “2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(3-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)-” lies in its combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

CAS No.

335665-56-0

Molecular Formula

C18H15F3N2O2

Molecular Weight

348.3 g/mol

IUPAC Name

3-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-(pyridin-3-ylmethoxy)but-3-yn-2-yl]-1H-pyridin-2-one

InChI

InChI=1S/C18H15F3N2O2/c19-18(20,21)17(8-7-13-5-6-13,15-4-2-10-23-16(15)24)25-12-14-3-1-9-22-11-14/h1-4,9-11,13H,5-6,12H2,(H,23,24)/t17-/m0/s1

InChI Key

DPMJDHCVDUDNHY-KRWDZBQOSA-N

Isomeric SMILES

C1CC1C#C[C@](C2=CC=CNC2=O)(C(F)(F)F)OCC3=CN=CC=C3

Canonical SMILES

C1CC1C#CC(C2=CC=CNC2=O)(C(F)(F)F)OCC3=CN=CC=C3

Origin of Product

United States

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